molecular formula C17H15Cl2IN2O2 B289245 2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide

2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide

Cat. No. B289245
M. Wt: 477.1 g/mol
InChI Key: RBPFHZCAPQJNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide, also known as Compound A, is a small molecule inhibitor that has been studied extensively in recent years for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, making it a potential candidate for further investigation.

Mechanism of Action

2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide A inhibits PAK4 activity by binding to the ATP-binding site of the protein. This binding prevents PAK4 from phosphorylating its downstream targets, leading to a reduction in cancer cell growth and metastasis.
Biochemical and Physiological Effects:
In addition to its effects on PAK4 activity, 2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide A has been shown to have other biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit the activity of other proteins involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide A in lab experiments is that it has been extensively studied and characterized, making it a well-established tool for investigating PAK4 activity and its role in cancer. However, one limitation of using this compound is that it may have off-target effects on other proteins, making it important to use appropriate controls and confirmatory experiments.

Future Directions

There are several potential future directions for research on 2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide A. One area of interest is in developing more specific and potent inhibitors of PAK4 activity, which may have improved efficacy and fewer off-target effects. Another area of interest is in investigating the role of PAK4 in other diseases, such as neurological disorders and cardiovascular disease. Finally, there is potential for investigating the use of 2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide A in combination with other cancer treatments, such as chemotherapy and immunotherapy, to improve overall treatment efficacy.

Synthesis Methods

2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide A can be synthesized using a variety of methods, but the most common approach involves the reaction of 2,4-dichlorobenzoyl chloride with 4-iodo-2-[(propylamino)carbonyl]aniline in the presence of a base such as triethylamine. The resulting product can then be purified using standard techniques such as column chromatography.

Scientific Research Applications

2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide A has been studied extensively for its potential use in cancer treatment. In particular, it has been shown to inhibit the activity of a protein called PAK4, which is involved in cancer cell growth and metastasis. This inhibition has been shown to reduce tumor growth in preclinical models, making 2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide A a potential candidate for further investigation as a cancer treatment.

properties

Molecular Formula

C17H15Cl2IN2O2

Molecular Weight

477.1 g/mol

IUPAC Name

2,4-dichloro-N-[4-iodo-2-(propylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C17H15Cl2IN2O2/c1-2-7-21-16(23)13-9-11(20)4-6-15(13)22-17(24)12-5-3-10(18)8-14(12)19/h3-6,8-9H,2,7H2,1H3,(H,21,23)(H,22,24)

InChI Key

RBPFHZCAPQJNMU-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=C(C=CC(=C1)I)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)I)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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